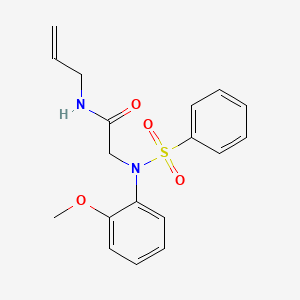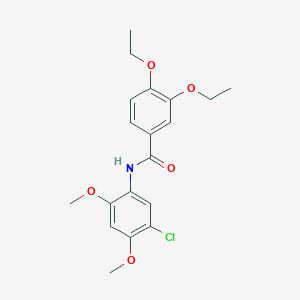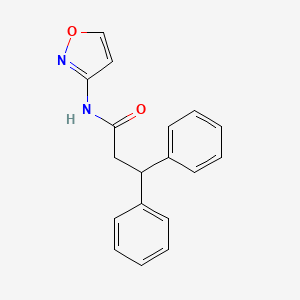
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMPPG, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a glycine receptor antagonist that has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with glycine receptors in the brain. Glycine receptors are ionotropic receptors that are activated by the neurotransmitter glycine. When glycine binds to these receptors, chloride ions enter the cell, leading to membrane hyperpolarization and inhibition of neuronal activity. This compound binds to the glycine receptor at a different site than glycine, blocking the activity of these receptors and preventing the entry of chloride ions. This leads to depolarization of the membrane and increased neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a range of factors, including the dose, duration of exposure, and the specific glycine receptor subtype that is targeted. In general, this compound has been shown to have a range of effects on neuronal activity, including increased excitability, decreased inhibitory activity, and altered synaptic plasticity. These effects have been linked to a range of physiological processes, including pain perception, motor function, and learning and memory.
实验室实验的优点和局限性
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine receptors. This makes it an ideal tool for studying the role of these receptors in neurological disorders and for developing new treatments that target these receptors. However, there are also several limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for research on N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of new glycine receptor antagonists that have improved potency, selectivity, and safety profiles. Another area of focus is the use of this compound in combination with other drugs to target multiple receptors and pathways involved in neurological disorders. Finally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior, particularly in animal models of neurological disorders.
科学研究应用
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research, particularly in the field of neuroscience. This compound is a potent glycine receptor antagonist, which means that it can block the activity of glycine receptors in the brain. Glycine receptors are important for the regulation of neuronal activity, and their dysfunction has been implicated in a range of neurological disorders, including epilepsy, schizophrenia, and chronic pain. This compound has been used to study the role of glycine receptors in these disorders, and to develop new treatments that target these receptors.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-19-18(21)14-20(16-11-7-8-12-17(16)24-2)25(22,23)15-9-5-4-6-10-15/h3-12H,1,13-14H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGRKSSAUJPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4838792.png)
![ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B4838800.png)

![5-(2-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4838804.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4838811.png)
![6-methyl-2-[({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4838824.png)
![methyl 2-(2,4-dichlorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4838831.png)
![2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol](/img/structure/B4838842.png)
![methyl 3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4838846.png)
![2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}-3-methoxybenzaldehyde](/img/structure/B4838854.png)

![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4838867.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4838869.png)
